3H-Benzo[e]indole

Catalog No.
S729825
CAS No.
232-84-8
M.F
C12H9N
M. Wt
167.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3H-Benzo[e]indole

CAS Number

232-84-8

Product Name

3H-Benzo[e]indole

IUPAC Name

3H-benzo[e]indole

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

InChI

InChI=1S/C12H9N/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12/h1-8,13H

InChI Key

ALGIYXGLGIECNT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CN3

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CN3

3H-Benzo[e]indole (CAS 232-84-8) is a highly valued fused bicyclic heterocyclic building block, distinguished by its extended π-conjugation relative to standard indoles. In industrial and advanced laboratory procurement, it is primarily sourced as the foundational precursor for synthesizing near-infrared (NIR) cyanine dyes (such as Cy5.5 and Cy7.5 analogs), squaraine dyes, and indocyanine green (ICG) derivatives [1]. The addition of the benzene ring to the *e* face of the indole core fundamentally alters the molecule's electronic properties, lowering the HOMO-LUMO gap and providing steric shielding at the reactive C2 position [2]. These properties make 3H-benzo[e]indole indispensable not only in biomedical imaging and diagnostics but also as a robust electron-donating moiety in organic optoelectronics, including dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) [3].

Substituting 3H-benzo[e]indole with standard 1H-indole or 3H-indole in dye synthesis fundamentally compromises application-critical performance. Fluorophores derived from unfused indoles lack the extended π-conjugation required to achieve a sufficient bathochromic shift, resulting in absorption and emission spectra that remain trapped in the visible region rather than reaching the tissue-penetrating near-infrared (NIR) window (680–850 nm) [1]. Furthermore, standard indoles lack the aromatic delocalization that reduces the nucleophilicity of the indole C2 position; consequently, generic indole-based dyes suffer from significantly faster photobleaching under sustained irradiation [2]. Attempting to substitute with the structural isomer 1H-benzo[g]indole alters the conjugation pathway and steric profile, which can disrupt the desired HOMO/LUMO alignment and aggregation behavior essential for efficient hole transport in optoelectronic devices [3]. For procurement focused on deep-tissue imaging or high-efficiency photovoltaics, the specific *e*-face fusion of 3H-benzo[e]indole is non-negotiable.

Bathochromic Shift for Near-Infrared (NIR) Imaging

The primary procurement driver for 3H-benzo[e]indole is its ability to push the optical properties of derived dyes into the NIR window. Compared to standard indole precursors (e.g., used in Cy5), benzo[e]indole derivatives (e.g., Cy5.5 analogs) consistently exhibit a bathochromic (red) shift of 20 to 40 nm per molecule [1]. This extended conjugation allows the resulting fluorophores to absorb and emit in the 680–850 nm range, bypassing the visible spectrum where biological autofluorescence is highest.

Evidence DimensionAbsorption wavelength maximum (λmax)
Target Compound Data680–850 nm (NIR window) for benzo[e]indole-derived pentamethine/heptamethine cyanines
Comparator Or BaselineVisible spectrum (typically <680 nm) for standard unfused indole equivalents
Quantified DifferenceConsistent ~20–40 nm bathochromic shift relative to standard indole analogs
ConditionsSpectroscopic analysis of symmetrical cyanine dyes in organic solvents/buffers

Procuring the benzo[e]indole core is essential for manufacturing in vivo imaging agents that require deep tissue penetration and high signal-to-noise ratios.

Enhanced Photostability in Fluorophore Formulations

In demanding fluorescence applications, standard indole-based dyes degrade rapidly under intense light. The fused aromatic ring in 3H-benzo[e]indole reduces the nucleophilicity of the indole C2 position, imparting significant resistance to photobleaching [1]. Studies comparing pentamethine sulfobenzoindocyanine dyes to standard indole cyanines demonstrate that the benzo-fused analogs retain a substantially higher percentage of their initial absorbance under prolonged irradiation, effectively extending the operational half-life of the dye.

Evidence DimensionResistance to photobleaching (Photostability)
Target Compound DataHigh retention of initial absorbance (>40% after 200 min exposure in specific squaraine/cyanine models)
Comparator Or BaselineStandard indole cyanines (e.g., Cy5), which exhibit faster degradation kinetics
Quantified DifferenceMarkedly reduced C2 nucleophilicity leading to extended fluorescence half-life
ConditionsContinuous light exposure in standardized photobleaching assays

Higher photostability reduces the need for frequent dye replenishment and enables long-term longitudinal imaging and high-intensity microscopy.

Optoelectronic Efficiency in Donor-π-Acceptor Systems

For materials science procurement, 3H-benzo[e]indole serves as a superior electron-donating moiety in D-π-A fluorophores used in Dye-Sensitized Solar Cells (DSSCs) and OLEDs. Compared to standard indole donors, the benzo[e]indole core facilitates a more efficient intramolecular charge transfer and better alignment of HOMO/LUMO levels [1]. This structural advantage translates directly to higher Power Conversion Efficiencies (PCE), with benzo[e]indole-based sensitizers achieving PCEs >1.3% in specific bulk heterojunction architectures, outperforming simpler indole counterparts.

Evidence DimensionPower Conversion Efficiency (PCE) in photovoltaic cells
Target Compound DataPCE up to 1.36% in targeted D-π-A bulk heterojunction cells
Comparator Or BaselineStandard indole or weaker donor moieties yielding lower PCE (<1.0%)
Quantified DifferenceSignificant enhancement in PCE due to improved light harvesting and hole transport
ConditionsBulk heterojunction cells using PEDOT:PSS hole transport layers and PC71BM acceptors

Selecting 3H-benzo[e]indole over standard indoles directly improves the energy conversion metrics of proprietary solar cell and OLED formulations.

Colorimetric Contrast in Chemosensor Development

When utilized as a core for ionochromic molecular switches, 3H-benzo[e]indole provides superior signal-to-noise ratios compared to standard 1H-indole. In the sequential recognition of Hg2+ and CN- ions, benzo[e]indole-based sensors exhibit a distinct ~20 nm bathochromic shift upon analyte binding, enabling a high-contrast 'naked-eye' color change from colorless to bright yellow [1]. This distinct spectral separation, coupled with sub-micromolar limits of detection (e.g., 1.8 μM for Hg2+), makes it a preferred building block for field-deployable diagnostic kits.

Evidence DimensionColorimetric bathochromic shift upon ion binding
Target Compound Data~20 nm shift with distinct naked-eye visibility (colorless to yellow)
Comparator Or Baseline1H-indole sensors, which offer less pronounced spectral separation
Quantified DifferenceEnhanced spectral resolution enabling limits of detection down to 1.8 μM (Hg2+)
ConditionsIn situ complexation assays in acetonitrile solutions

Provides manufacturers of environmental and diagnostic sensors with a reliable, high-contrast visual readout mechanism that standard indoles cannot match.

Precursor for Near-Infrared (NIR) Medical Imaging Dyes

Due to its ability to induce a 20–40 nm bathochromic shift, 3H-benzo[e]indole is the precursor of choice for synthesizing Cy5.5, Cy7.5, and indocyanine green (ICG) analogs. These dyes are critical for deep-tissue in vivo imaging, where avoiding the visible spectrum is necessary to eliminate background autofluorescence [1].

High-Photostability Fluorophores for Microscopy

Because the fused aromatic system reduces C2 nucleophilicity and resists photobleaching, this compound is ideal for manufacturing squaraine and cyanine dyes used in longitudinal fluorescence tracking, high-content screening, and super-resolution microscopy workflows [2].

Donor Moieties in Organic Photovoltaics (DSSCs)

Leveraging its extended π-conjugation and favorable HOMO/LUMO alignment, 3H-benzo[e]indole is utilized to synthesize D-π-A sensitizers for Dye-Sensitized Solar Cells (DSSCs). Its inclusion directly improves intramolecular charge transfer and overall power conversion efficiency compared to standard indole donors [3].

High-Contrast Colorimetric Chemosensors

The distinct spectral shifts provided by the benzo[e]indole core make it highly suitable for developing ionochromic molecular switches. It is procured for the production of field-deployable environmental sensors capable of sub-micromolar, naked-eye detection of heavy metals (like Hg2+) and toxic anions [4].

XLogP3

3.3

Wikipedia

3H-Benz[e]indole

Dates

Last modified: 08-15-2023

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